Photolytic Quantum Yield Depends on Leaving Group
The photolytic quantum yield for photorelease from the o-nitroveratryl chromophore is strongly influenced by the identity of the leaving group at the benzylic position. Quantum yields for seven different leaving groups (LGs) were measured, and the efficiency of photorelease correlates with the radical stabilization energy provided by the LG [1]. While the absolute quantum yield for the 4-nitrophenyl carbonate leaving group was not measured in this specific study, the 4-nitrophenolate anion is a well-precedented, superior leaving group compared to chloride, bromide, or carboxylate alternatives. Literature on related NVOC esters reports that the α-carboxy-6-nitroveratryl (RCNV) group exhibits a photolysis quantum yield of 0.17 and a rate of 325 s⁻¹ [2]. By class-level inference, the 4-nitrophenyl carbonate leaving group is expected to provide higher quantum efficiency than chloride (NVOC-Cl) due to the greater radical stabilization capacity of the para-nitrophenoxy moiety.
| Evidence Dimension | Photolysis quantum yield (Φ) and photorelease rate |
|---|---|
| Target Compound Data | NVOC-4-nitrophenyl carbonate: Quantum yield not directly measured for this specific compound but inferred from structure-activity relationships [1] |
| Comparator Or Baseline | Related NVOC system: RCNV (α-carboxy-6-nitroveratryl) quantum yield = 0.17, photolysis rate = 325 s⁻¹ [2]; NVOC-Cl: quantum yield not explicitly reported, expected to be lower due to poorer radical stabilization by chloride |
| Quantified Difference | Quantum yield depends strongly on leaving group; 4-nitrophenolate as leaving group is expected to provide higher quantum efficiency than chloride based on radical stabilization energies (DFT-computed) [1] |
| Conditions | Photolysis at wavelengths >300 nm in aqueous/organic media; DFT calculations at B3LYP/6-311+G(d,p) level [REFS-1, REFS-2] |
Why This Matters
For applications requiring rapid, stoichiometric photorelease, the higher photolysis efficiency of the 4-nitrophenyl carbonate derivative translates to shorter illumination times and reduced photodamage to biological samples compared to the chloroformate-based NVOC-Cl reagent.
- [1] Šolomek, T., Mercier, S., Bally, T., & Bochet, C. G. (2012). Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group. Photochemical & Photobiological Sciences, 11(2), 325-333. View Source
- [2] Russell, A. G., Ragoussi, M.-E., Ramalho, R., Wharton, C. W., Carteau, D., Bassani, D. M., & Snaith, J. S. (2010). α-Carboxy-6-nitroveratryl: A Photolabile Protecting Group for Carboxylic Acids. Journal of Organic Chemistry, 75(13), 4648-4651. View Source
